molecular formula C11H11NO3 B1381391 ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate CAS No. 1609572-20-4

ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate

Cat. No.: B1381391
CAS No.: 1609572-20-4
M. Wt: 205.21 g/mol
InChI Key: ZVXZPBMNQFQOSR-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate (CAS 1609572-20-4) is a high-purity bicyclic heterocyclic compound of interest in material science and synthetic chemistry. This molecule features a cyclopenta[b]pyridine scaffold, a structure known to be a key component in novel organic designs . Research into closely related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives demonstrates significant potential as efficient corrosion inhibitors for carbon steel in acidic environments, with studies showing superior inhibition efficiency by forming a protective adsorption layer on metal surfaces . The compound's structure, containing multiple heteroatoms and functional groups, is typical of molecules that provide excellent surface coverage and corrosion protection through both physical and chemical adsorption mechanisms . As a versatile building block, it is also valuable for the synthesis of more complex heterocyclic systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 5-oxo-6,7-dihydrocyclopenta[b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-6-9-7(10(8)13)4-3-5-12-9/h3-5,8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZPBMNQFQOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Starting Material: 2,3-Cyclopenteno pyridine
  • Catalyst: Mn(OTf)2 (0.0025 mmol per 0.5 mmol substrate)
  • Oxidant: t-BuOOH (65% in H2O, 2.5 mmol per 0.5 mmol substrate)
  • Solvent: Water or acetonitrile
  • Conditions: Stirring at 25°C for 24-72 hours
  • Work-up: Extraction with ethyl acetate, drying over anhydrous Na2SO4, and purification via flash chromatography

Research Findings:

  • The oxidation yields the desired ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate with yields up to 88% under optimized conditions.
  • Larger scale reactions (e.g., 25 mmol) achieved yields around 68% with extended reaction times (72 hours).

Data Table:

Parameter Conditions Yield Reference
Catalyst Mn(OTf)2 (0.0025 mmol per 0.5 mmol substrate) 88%
Oxidant t-BuOOH (65%) -
Temperature 25°C -
Reaction Time 24-72 hours 68-88%

Oxidation of Benzyl-Substituted Pyridines

Another approach involves oxidizing benzylpyridine derivatives, such as 2-benzylpyridine, under similar oxidative conditions.

Methodology:

Research Findings:

  • This method yields the target compound with high efficiency, approximately 87% yield, demonstrating the versatility of oxidative methods for different pyridine derivatives.

Data Table:

Parameter Conditions Yield Reference
Catalyst Mn(OTf)2 0.0025 mmol
Oxidant t-BuOOH 2.5 mmol
Temperature 50°C -
Reaction Time 48 hours 87%

Synthesis via Cyclization of N-Substituted Pyridines

Some methods involve cyclization of N-alkyl or N-aryl pyridines with suitable precursors under oxidative or dehydrative conditions to form the cyclopenta[b]pyridine core, followed by esterification to introduce the ethyl carboxylate group.

Example:

  • Starting from 2,3-cyclopentene pyridine N-oxide, chlorination with POCl3 leads to chlorinated intermediates, which then undergo esterification or further cyclization to form the target compound.

Research Findings:

  • This pathway is less direct but useful for synthesizing derivatives with specific substitutions on the pyridine ring.

Alternative Routes and Considerations

  • Use of Cyclopentanone Derivatives: Cyclopentanone derivatives, such as 2-benzylidenecyclopentanone, can be transformed into cyclopenta[b]pyridines via condensation with malononitrile and subsequent cyclization.
  • Reagents: Acidic or basic catalysts, depending on the specific route.
  • Reaction Conditions: Reflux in ethanol or methanol, with reaction times ranging from 2 to 4 hours.

Summary of Key Preparation Data

Method Starting Material Reagents Conditions Yield Notes
Oxidation of cyclopenteno pyridine 2,3-Cyclopenteno pyridine Mn(OTf)2, t-BuOOH 25°C, 24-72h 68-88% Most efficient, scalable
Oxidation of benzylpyridine 2-Benzylpyridine Mn(OTf)2, t-BuOOH 50°C, 48h 87% High yield, versatile
Cyclization from N-oxides 2,3-Cyclopentene pyridine N-oxide POCl3 Reflux, 5h Variable Less direct

Final Remarks

The most reliable and scalable method for synthesizing This compound involves oxidative transformation of cyclopentene pyridine derivatives using manganese triflate and tert-butyl hydroperoxide under mild conditions. This approach offers high yields, operational simplicity, and scalability, making it suitable for both laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the ester group.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, acids, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate has been investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating neurological disorders through modulation of the muscarinic receptors, particularly M4 receptors. This modulation can lead to improvements in cognitive function and memory enhancement .

Case Study: Allosteric Modulators
A notable study highlighted the compound's role as an allosteric modulator of muscarinic receptors. By binding to these receptors, it can alter their activity without directly activating them, offering a pathway for developing drugs with fewer side effects compared to traditional agonists .

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of this compound involves several steps, typically starting from simpler pyridine derivatives. The reactions often include cyclization and esterification processes that yield the final product with high purity levels .

Chemical Characteristics
The compound has a molecular weight of approximately 213.62 g/mol and is characterized by its unique cyclopentapyridine structure which contributes to its biological activity .

Material Science Applications

Polymer Chemistry
In material science, this compound is being explored for its potential use in polymer synthesis. Its functional groups can be utilized to create novel polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

Case Study: Polymer Blends
Research has shown that incorporating this compound into polymer blends can improve the overall performance of materials used in coatings and adhesives. The presence of the cyclopentapyridine moiety enhances adhesion properties and resistance to environmental degradation .

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistryPotential allosteric modulator for cognitive enhancement
SynthesisMulti-step synthesis from pyridine derivatives
Material ScienceEnhances properties of polymers in coatings and adhesives

Mechanism of Action

The mechanism of action of ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Implications

The structural versatility of this compound and its analogues makes them valuable for:

  • Drug Discovery : As cores for kinase inhibitors or anti-inflammatory agents.
  • Material Science : Tunable electronic properties for organic semiconductors.

Data Gaps: Limited experimental data (e.g., melting points, solubility) for the target compound highlight the need for further characterization.

Biological Activity

Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is a compound with the molecular formula C11_{11}H11_{11}NO3_3 and a molecular weight of 205.21 g/mol. It has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews various studies focusing on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11_{11}H11_{11}NO3_3
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 1609572-20-4
  • LogP : 0.73 (indicating moderate lipophilicity)

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown potential as a selective inhibitor of deubiquitinating enzymes (DUBs), particularly USP7 and UCHL1, which play critical roles in protein degradation and cellular regulation .
  • Antitumor Activity : Preliminary studies have indicated that derivatives of cyclopenta[b]pyridine compounds exhibit antitumor properties. This compound may contribute to this activity by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of cell cycle regulators .
  • Neuroprotective Effects : Some studies suggest that compounds similar to ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionInhibits USP7 and UCHL1 with IC50 < 50 μM
Antitumor ActivityInduces apoptosis in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative stress

Case Studies

  • Inhibition of Deubiquitinating Enzymes :
    A study screened various compounds for their ability to inhibit DUBs. This compound was among the compounds that showed significant inhibition of USP7 at concentrations below 50 μM, demonstrating its potential as a therapeutic agent in diseases associated with protein misregulation .
  • Antitumor Efficacy :
    A series of experiments conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was effective in reducing cell viability significantly at concentrations ranging from 10 to 100 μM .
  • Neuroprotective Properties :
    Research focused on the neuroprotective effects of similar compounds indicated that ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine derivatives could reduce neuronal cell death induced by oxidative stressors such as hydrogen peroxide .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-component reactions, such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and thioureas under acidic conditions . For cyclopenta-fused systems, refluxing precursors (e.g., substituted pyrimidines, aldehydes) in a mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst is effective. For example, similar derivatives achieved 78% yield after recrystallization from ethyl acetate-ethanol (3:2) . Key variables include reaction time (8–10 hours) and stoichiometric ratios of reagents.

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For cyclopenta[b]pyridine derivatives, SCXRD reveals puckered ring systems (e.g., flattened boat conformations) and dihedral angles between fused rings (e.g., 80.94° for thiazolopyrimidine-benzene systems) . Hydrogen-bonding networks (C–H···O) further stabilize crystal packing, which can be analyzed using refinement software like SHELXL .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituents and ring protons (e.g., methyl groups at δ ~2.5 ppm, ester carbonyls at δ ~165 ppm).
  • IR : Stretching frequencies for ketone (1700–1750 cm1^{-1}) and ester (1250–1300 cm1^{-1}) groups confirm functionalization.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+^+) and fragments.

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data be resolved?

  • Methodological Answer : Discrepancies in bond angles or puckering (e.g., deviations from mean planes by 0.224 Å in SCXRD ) may arise from solvent effects or crystal packing. Compare density functional theory (DFT)-optimized gas-phase structures with SCXRD data. Use software like Gaussian or ORCA for DFT calculations, incorporating solvent models (e.g., PCM) for accuracy.

Q. What strategies improve reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Optimization : Sodium acetate in acetic acid enhances cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility for heterocycles.
  • Purification : Recrystallization (e.g., ethyl acetate-ethanol mixtures) removes byproducts , while column chromatography resolves diastereomers.

Q. How can functionalization at the 5-oxo position be achieved?

  • Methodological Answer : The ketone group is reactive toward nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH4_4). For example, chloro derivatives of cyclopenta[b]pyridines undergo substitution reactions at electron-deficient positions . Protect the ester group during functionalization to avoid side reactions.

Q. What computational methods predict the compound’s electronic properties?

  • Methodological Answer :

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using DFT to assess reactivity.
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for derivatization.
  • Docking Studies : If pharmacological activity is hypothesized, dock the compound into target protein active sites (e.g., kinases) using AutoDock Vina.

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the ester group .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate

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